molecular formula C6H10BNO6S B3423010 (3-Aminophenyl)boronic acid sulfate CAS No. 280563-63-5

(3-Aminophenyl)boronic acid sulfate

Cat. No.: B3423010
CAS No.: 280563-63-5
M. Wt: 235.03 g/mol
InChI Key: XMVGYYBQCXVVHU-UHFFFAOYSA-N
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Description

(3-Aminophenyl)boronic acid sulfate: is an organic compound with the molecular formula C6H8BNO2.H2O4S. It is a boronic acid derivative that contains an amino group attached to the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Boronic acid derivatives are known to selectively bind with diol-containing compounds . This property allows them to interact with various biological targets, particularly saccharides and glycosylated biomolecules .

Mode of Action

(3-Aminophenyl)boronic acid sulfate, like other boronic acid derivatives, is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it forms carbon-carbon (C-C) bonds by reacting with aryl or vinyl halides . The compound’s boronic acid group plays a crucial role in this process, acting as a nucleophile that can transfer its organic group to a transition metal catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling is a key biochemical pathway involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The boronic acid group in the compound is transferred from boron to palladium during transmetalation , leading to the formation of new C-C bonds .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its absorption and distribution in biological systems.

Result of Action

The primary result of the action of this compound is the formation of new C-C bonds through Suzuki-Miyaura coupling . This property is widely utilized in organic synthesis, including the synthesis of natural products, materials, polymers, and liquid crystals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it participates are typically performed under mild and functional group-tolerant conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)boronic acid sulfate typically involves the reaction of 3-aminophenylboronic acid with sulfuric acid. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the stability of the product. The compound is usually obtained as a crystalline powder .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (3-Aminophenyl)boronic acid sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Aminophenylboronic acid
  • 2-Aminophenylboronic acid

Comparison: (3-Aminophenyl)boronic acid sulfate is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and binding properties. Compared to phenylboronic acid, the presence of the amino group enhances its solubility and interaction with biological molecules. The position of the amino group also differentiates it from 4-aminophenylboronic acid and 2-aminophenylboronic acid, leading to distinct chemical and biological properties .

Properties

IUPAC Name

(3-aminophenyl)boronic acid;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4,9-10H,8H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVGYYBQCXVVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985112
Record name (3-Aminophenyl)boronic acid--sulfuric acid (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66472-86-4, 280563-63-5
Record name (3-Aminophenyl)boronic acid hemisulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66472-86-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC87958
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Record name (3-Aminophenyl)boronic acid--sulfuric acid (1/1)
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Record name 280563-63-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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